molecular formula C22H19N3O3 B7714883 N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide

Cat. No. B7714883
M. Wt: 373.4 g/mol
InChI Key: POGNUMXOPSBBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as FMN-III, is a novel compound with potential applications in the field of scientific research. This compound is a derivative of nicotinamide and has been synthesized using a unique method.

Mechanism of Action

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes. It also scavenges free radicals and reduces oxidative stress in cells.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity and is well-tolerated in animal models. However, the limitations of N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide include its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One direction is to investigate its effects on other biological systems, such as the cardiovascular system and the immune system. Another direction is to develop more efficient synthesis methods for N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide to reduce its cost. Furthermore, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be used as a lead compound for the development of new drugs with anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is a novel compound with potential applications in scientific research. It exhibits anti-inflammatory and antioxidant properties and has been shown to have several biochemical and physiological effects. Although it has some limitations, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. Future research on N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can lead to the development of new drugs with anti-inflammatory and antioxidant properties.

Synthesis Methods

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been synthesized using a one-pot reaction method. The starting materials for the synthesis are furan-2-carbaldehyde, 2-hydroxy-6-methylquinoline-3-carbaldehyde, and nicotinamide. The reaction is carried out in the presence of an acid catalyst and a reducing agent. The resulting product is purified using column chromatography to obtain pure N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has potential applications in scientific research as it has been shown to exhibit anti-inflammatory and antioxidant properties. It can be used to study the effects of inflammation and oxidative stress on various biological systems. It can also be used to study the mechanisms of action of other compounds with similar properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-15-6-7-20-17(10-15)11-18(21(26)24-20)13-25(14-19-5-3-9-28-19)22(27)16-4-2-8-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGNUMXOPSBBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.